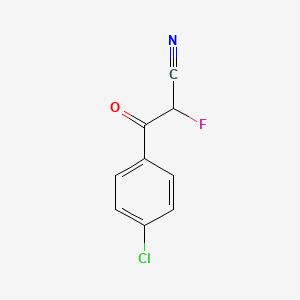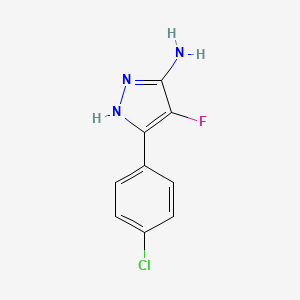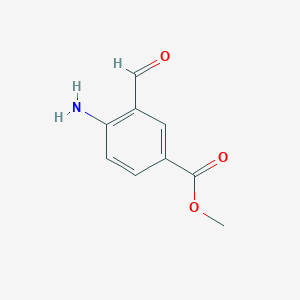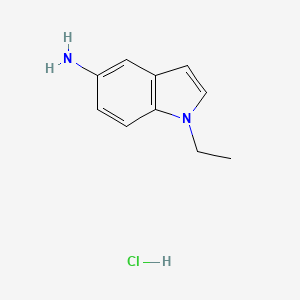
1-ethyl-1H-indol-5-amine hydrochloride
Overview
Description
“1-ethyl-1H-indol-5-amine hydrochloride” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .
Synthesis Analysis
Indole derivatives are synthesized using various methods . Unfortunately, many methods frequently start from ortho-substituted anilines, thereby greatly restricting the availability of starting materials . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .
Molecular Structure Analysis
The molecular formula of “1-ethyl-1H-indol-5-amine hydrochloride” is C10H13ClN2 . The structure of indole derivatives can be confirmed using spectroscopic analysis such as UV, FTIR, 1H-NMR, and 13C–NMR .
Chemical Reactions Analysis
Indole derivatives show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-ethyl-1H-indol-5-amine hydrochloride” can be determined using various spectroscopic techniques . The hydrogens attached to an amine show up 0.5-5.0 ppm in 1H NMR spectra . Carbons directly attached to the nitrogen appear in the 10-65 ppm region of a 13C NMR spectra .
Scientific Research Applications
Allosteric Modulation of the Cannabinoid CB1 Receptor
Research by Price et al. (2005) explored the pharmacology of novel compounds, including those structurally similar to 1-ethyl-1H-indol-5-amine hydrochloride, at the cannabinoid CB1 receptor. They found that these compounds can bind allosterically to the CB1 receptor, inducing a conformational change that increases agonist affinity for the orthosteric binding site (Price et al., 2005).
Selective Inhibitors of Neuronal 5-hydroxytryptamine Uptake
Gueremy et al. (1980) synthesized a series of compounds, including 3-(4-piperidinylalkyl)indoles, which are structurally related to 1-ethyl-1H-indol-5-amine hydrochloride. These compounds were potent and selective in blocking the uptake of 5-hydroxytryptamine (5-HT), demonstrating significant potential in the field of neuroscience (Gueremy et al., 1980).
5-HT6 Receptor Ligands
Bernotas et al. (2004) prepared novel 1-(2-aminoethyl)-3-(arylsulfonyl)-1H-indoles, exhibiting high affinity for 5-HT6 receptors. This study illustrates the potential of 1-ethyl-1H-indol-5-amine hydrochloride analogs in receptor-targeted therapies (Bernotas et al., 2004).
Hydroamination of Tetrahydroindoles
Sobenina et al. (2010) conducted research on the hydroamination of tetrahydroindoles, contributing to the synthetic methodology and expanding the utility of compounds like 1-ethyl-1H-indol-5-amine hydrochloride in organic synthesis (Sobenina et al., 2010).
Potent and Orally Active 5-HT1A Receptor Agonists
Lin et al. (1994) synthesized potent 5-HT1A agonists, including derivatives of 1-ethyl-1H-indol-5-amine, demonstrating the compound's relevance in the development of neuroactive drugs (Lin et al., 1994).
Amide Formation for Bioconjugation
Nakajima and Ikada (1995) studied the mechanism of amide formation using 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC), which is closely related to 1-ethyl-1H-indol-5-amine hydrochloride, for bioconjugation in aqueous media, indicating its importance in biochemical applications (Nakajima & Ikada, 1995).
properties
IUPAC Name |
1-ethylindol-5-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c1-2-12-6-5-8-7-9(11)3-4-10(8)12;/h3-7H,2,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKJOJOBKVNBLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C=CC(=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-1H-indol-5-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



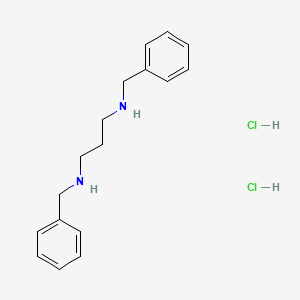
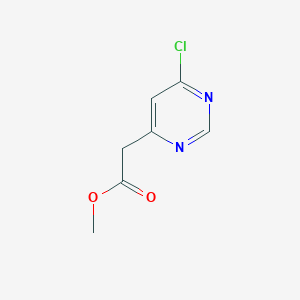
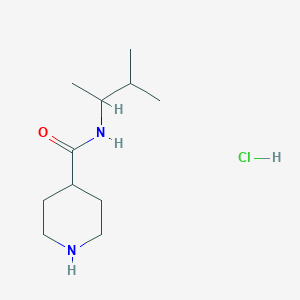
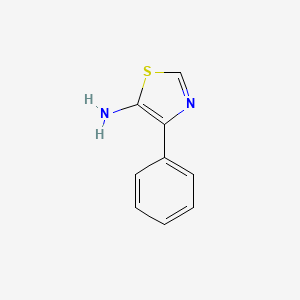
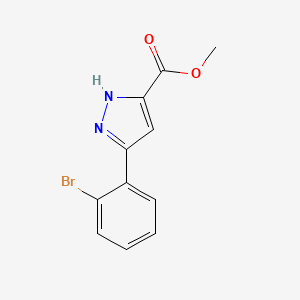
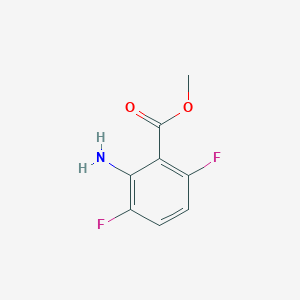
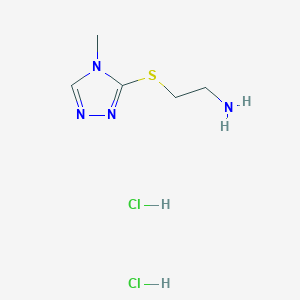
![ethyl 4-[1H-1,3-benzodiazol-2-yl(cyano)methylidene]piperidine-1-carboxylate](/img/structure/B1421360.png)
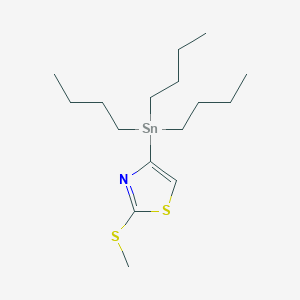
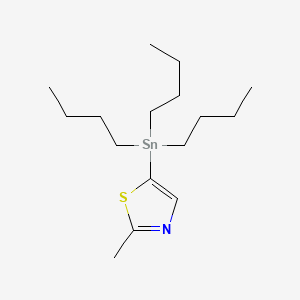
![Sodium (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate](/img/structure/B1421364.png)
